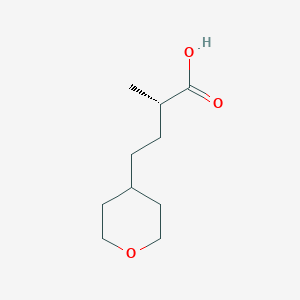

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid

Descripción

Propiedades

IUPAC Name |

(2S)-2-methyl-4-(oxan-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-8(10(11)12)2-3-9-4-6-13-7-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEGQLSXWNCRSV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Analytical Characterization of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid

Executive Summary

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is a chiral, aliphatic carboxylic acid featuring a terminal tetrahydropyran (oxan-4-yl) ring. As a specialized building block in medicinal chemistry, its unique structural architecture—combining a hydrogen-bond accepting ether oxygen with a versatile carboxylic acid handle and a defined (S)-stereocenter—makes it a highly valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

This technical whitepaper provides an in-depth guide to its physicochemical properties, structural characterization, and analytical method validation. The protocols detailed herein are designed to be self-validating systems, ensuring maximum scientific integrity and reproducibility during early-phase drug development.

Molecular Architecture & Descriptors

The molecule consists of a butanoic acid backbone, methylated at the C2 position with strict (S) stereochemistry, and substituted at C4 with an oxan-4-yl group. The presence of the oxane ring introduces conformational flexibility while slightly reducing overall lipophilicity compared to a purely aliphatic analog.

Table 1: Molecular Descriptors

| Property | Value |

| IUPAC Name | (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid |

| Molecular Formula | C10H18O3[1] |

| Monoisotopic Mass | 186.1256 Da[1] |

| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 3 (Carboxylic acid C=O, -OH; Oxane ring -O-) |

| Rotatable Bonds | 4 |

Physicochemical Profiling

Acid-Base Chemistry (pKa)

The ionization behavior of the carboxylic acid group dictates the molecule's solubility, permeability, and salt-forming capabilities. Because the methyl group at C2 provides a slight electron-donating inductive effect, the pKa of this compound is predicted to be marginally higher than that of unbranched aliphatic acids (typically around 4.8).

-

Causality in Experimental Choice: Because (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid lacks a conjugated UV chromophore, traditional UV-spectrophotometric titration is ineffective. Therefore, potentiometric titration according to OECD Test Guideline 112 is the mandatory protocol for accurate pKa determination[2].

Lipophilicity (LogP / LogD)

Lipophilicity governs the molecule's partitioning behavior in biological systems. The oxane ring introduces a polar ether linkage, which lowers the LogP compared to a decanoic acid analog. The predicted LogP is approximately 1.5 to 1.8.

-

Causality in Experimental Choice: The traditional shake-flask method is highly prone to emulsion formation when testing amphiphilic carboxylic acids. Thus, High-Performance Liquid Chromatography (HPLC) based on OECD Test Guideline 117 is the preferred alternative[3]. This method correlates the retention time of the analyte on a reverse-phase C18 column with reference standards of known LogP[4].

Table 2: Predicted Physicochemical Properties

| Parameter | Predicted Value | Method of Determination |

| pKa | ~4.8 | Potentiometric Titration (OECD 112) |

| LogP (Unionized) | 1.5 - 1.8 | HPLC Method (OECD 117) |

| LogD (pH 7.4) | ~ -1.2 | Calculated from pKa and LogP |

| Aqueous Solubility | pH-dependent (High at pH > 6) | Shake-flask / Gravimetric |

Analytical Characterization Workflows

Workflow for the structural and physicochemical characterization of the title compound.

Detailed Experimental Methodologies

Protocol 1: pKa Determination via Potentiometric Titration (OECD 112)

-

Preparation: Prepare a 0.01 M solution of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid in exactly 50 mL of CO2-free, ultra-pure water. If solubility is limited at low pH, a methanol/water co-solvent system (up to 30% MeOH) may be used, with subsequent Yasuda-Shedlovsky extrapolation to 0% organic solvent.

-

Titration: Immerse a calibrated glass pH electrode into the stirred solution at a constant temperature of 25.0 ± 0.1 °C.

-

Execution: Titrate with a standardized 0.1 M NaOH solution using an automated titrator. Add the titrant in 0.05 mL increments, recording the pH after equilibrium is reached.

-

Data Analysis: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation. The degree of dissociation must be determined for at least 10 points on the curve[2].

-

Self-Validation: Titrate a reference standard (e.g., Benzoic acid, known pKa 4.12) prior to the test compound to verify electrode calibration and system accuracy.

Protocol 2: LogP Determination via HPLC (OECD 117)

-

System Setup: Utilize an HPLC equipped with a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm). Due to the lack of a strong UV chromophore in the analyte, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) must be used.

-

Mobile Phase: Prepare a mobile phase of Methanol/Water (75:25 v/v) buffered to pH 2.5 with phosphoric acid to ensure the carboxylic acid is fully unionized.

-

Calibration: Inject a mixture of reference standards with known LogP values (e.g., 2-butanone, 4-acetylpyridine, aniline, and toluene) to construct a calibration curve of log(k') vs. LogP[4]. Determine the dead time (t0) using thiourea.

-

Measurement: Inject the test compound. Calculate its capacity factor (k') and interpolate its LogP from the calibration curve[3].

-

Self-Validation: The calibration curve must yield a correlation coefficient (R²) ≥ 0.99, and the retention time of the reference standards must not drift by more than ±0.1 minutes between replicate injections.

Protocol 3: Chiral Purity Validation (ICH Q2(R1))

To ensure the integrity of the (2S) stereocenter, a chiral HPLC method must be validated according to ICH Q2(R1) guidelines[5].

-

Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

-

Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1 v/v/v). The TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.

-

Validation Parameters:

-

Specificity: Inject a racemic mixture of (2R/2S)-2-Methyl-4-(oxan-4-yl)butanoic acid to demonstrate baseline resolution between the two enantiomers[5].

-

Limit of Quantitation (LOQ): Establish the LOQ for the (2R) enantiomer based on a signal-to-noise ratio of 10:1 to ensure trace enantiomeric impurities can be accurately quantified[5].

-

-

Self-Validation: System suitability is confirmed by injecting a standard solution; the resolution (Rs) between enantiomers must be ≥ 1.5, and the relative standard deviation (RSD) of the peak areas for five replicate injections must be ≤ 2.0%.

Formulation & Handling Guidelines

Due to its oily or low-melting solid nature (common for branched aliphatic acids of this molecular weight), isolation and handling can be challenging in a manufacturing setting.

-

Salt Formation Strategies: To improve solid-state properties and aqueous solubility for formulation, reacting the free acid with strong bases (e.g., Sodium hydroxide, Potassium hydroxide) or pharmaceutically acceptable amines (e.g., Tromethamine, Dicyclohexylamine) is highly recommended. The resulting carboxylate salts typically exhibit high crystallinity and enhanced stability.

-

Storage: Store the free acid in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8 °C to prevent oxidative degradation of the ether linkage in the oxane ring and to minimize moisture absorption.

References

-

PubChemLite - 3-methyl-3-(oxan-4-yl)butanoic acid (C10H18O3), Université du Luxembourg, 1

-

OECD Test Guideline 112: Dissociation Constants in Water (1981), Umwelt-online, 2

-

Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico, J-Stage, 4

-

Estimating the octanol-water partition coefficient for chemical substances: feasibility of extending the log KOW range of OECD test guideline 117: summary, GOV.UK, 3

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, U.S. Food and Drug Administration (FDA), 5

Sources

Comprehensive NMR Structural Elucidation Guide: 1H and 13C Chemical Shift Assignments for (2S)-2-Methyl-4-(oxan-4-yl)butanoic Acid

Executive Summary

In modern drug development, the unambiguous structural elucidation of chiral building blocks is a non-negotiable prerequisite for downstream API synthesis. (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid represents a complex structural motif, featuring a highly flexible chiral aliphatic chain tethered to a conformationally restricted tetrahydropyran (oxane) ring.

This technical whitepaper provides an in-depth, predictive framework for the 1 H and 13 C NMR assignment of this molecule. By synthesizing empirical additivity rules, spin-system causality, and advanced 2D NMR methodologies, this guide equips analytical scientists with a self-validating protocol to confirm both regiochemistry and stereochemistry[1].

Structural Deconstruction & Spin System Causality

To accurately assign the NMR spectra, the molecule must be deconstructed into two distinct magnetic environments, each governed by specific physical causalities:

The Oxane (Tetrahydropyran) Domain

The oxane ring exists predominantly in a stable chair conformation. The presence of the electronegative oxygen atom induces a profound deshielding effect on the adjacent α -protons (C2' and C6'). Furthermore, the magnetic anisotropy of the C-C bonds within the chair conformation causes the axial protons to be shielded relative to their equatorial counterparts, a hallmark of tetrahydropyran derivatives[2]. The alkyl substitution at the C4' position induces a strong +9 ppm α -effect on the C4' carbon and a +7 ppm β -effect on the C3'/C5' carbons, while leaving the oxygen-adjacent C2'/C6' carbons largely unperturbed[3].

The Chiral Aliphatic Chain Domain

The stereocenter at C2 (S-configuration) fundamentally alters the magnetic environment of the entire aliphatic chain. Because of this persistent chirality, the methylene protons at C3 and C4 are diastereotopic. They are magnetically non-equivalent and will not resonate as simple triplets or quartets; instead, they will manifest as complex, overlapping multiplets driven by large geminal couplings ( 2J≈14 Hz) and variable vicinal couplings ( 3J )[4].

Predicted 1 H and 13 C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts (in CDCl 3 at 298 K), synthesizing data from analogous 2-methylbutanoic acid derivatives and substituted tetrahydropyrans.

Table 1: 1 H NMR Assignments (Predicted at 500 MHz)

| Position | Shift (ppm) | Multiplicity | Integration | J -Coupling (Hz) | Causality & Assignment Rationale |

| COOH | 11.00 | br s | 1H | - | Highly deshielded due to acidic exchange and hydrogen bonding. |

| H2'eq, H6'eq | 3.95 | ddd | 2H | 11.5, 4.5, 2.0 | Deshielded by adjacent oxygen; equatorial position lacks anisotropic shielding[2]. |

| H2'ax, H6'ax | 3.35 | td | 2H | 11.5, 2.0 | Deshielded by oxygen; axial position is shielded relative to equatorial[2]. |

| H2 | 2.50 | m | 1H | - | α to carbonyl; complex splitting due to adjacent CH 3 and diastereotopic C3-H 2 . |

| H3a | 1.75 | m | 1H | - | Diastereotopic proton ( β to carbonyl); distinct from H3b due to C2 chirality[4]. |

| H3'eq, H5'eq | 1.65 | m | 2H | - | Oxane ring equatorial protons; standard aliphatic region. |

| H3b | 1.50 | m | 1H | - | Diastereotopic proton ( β to carbonyl). |

| H4' | 1.45 | m | 1H | - | Oxane ring methine proton; shifted slightly downfield by alkyl chain. |

| H4a | 1.35 | m | 1H | - | Diastereotopic proton ( γ to carbonyl). |

| H4b, H3'ax, H5'ax | 1.25 | m | 3H | - | Overlapping region of diastereotopic H4b and shielded axial oxane protons. |

| C2-CH 3 | 1.18 | d | 3H | 7.0 | Methyl group split by the single H2 proton[4]. |

Table 2: 13 C NMR Assignments (Predicted at 125 MHz)

| Position | Shift (ppm) | Type | Causality & Assignment Rationale |

| C1 | 182.0 | C | Quaternary carbonyl carbon; highly deshielded by electronegative oxygens. |

| C2', C6' | 68.5 | CH 2 | Oxane carbons directly bound to oxygen; unaffected by C4' substitution[3]. |

| C2 | 39.5 | CH | α -carbon; deshielded by the adjacent carbonyl group. |

| C4 | 33.5 | CH 2 | γ -carbon; shifted downfield relative to a terminal methyl due to oxane attachment. |

| C3', C5' | 33.2 | CH 2 | Oxane β -carbons; +7 ppm shift due to the β -effect of the alkyl chain[3]. |

| C4' | 32.8 | CH | Oxane γ -carbon; +9 ppm shift due to the α -effect of the alkyl chain[3]. |

| C3 | 31.2 | CH 2 | β -carbon of the aliphatic chain. |

| C2-CH 3 | 16.8 | CH 3 | Terminal methyl carbon[4]. |

Self-Validating Experimental Protocol

To transition from predictive models to empirical certainty, researchers must employ a self-validating NMR workflow. This methodology ensures that every assignment is corroborated by orthogonal data points, eliminating ambiguity caused by overlapping multiplets[1].

Step 1: Sample Preparation

-

Dissolve 15–20 mg of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal reference).

-

Causality Check: CDCl 3 is chosen to preserve the monomeric/dimeric hydrogen-bonding state of the carboxylic acid. If severe signal overlap occurs in the 1.25–1.50 ppm region, titrate with 5–10% Benzene- d6 to induce aromatic solvent-induced shifts (ASIS), which will differentially shield the oxane protons versus the aliphatic chain.

Step 2: 1D Data Acquisition

-

1 H NMR: Acquire at 500 MHz or higher. Use a standard 30° pulse program (zg30) with a 2-second relaxation delay.

-

13 C NMR: A common pitfall in quantitative 13 C NMR of carboxylic acids is the under-integration or complete loss of the quaternary C1 carbonyl carbon due to its long longitudinal relaxation time ( T1 ).

-

Protocol: Set the relaxation delay (D1) to ≥ 5 seconds and utilize an inverse-gated decoupling sequence (zgig) to suppress the Nuclear Overhauser Effect (NOE) and ensure the C1 peak is visible[1].

-

Step 3: 2D Homonuclear Correlation (COSY)

-

Acquire a gradient-selected COSY (gCOSY) spectrum to map the H-H scalar couplings.

-

Validation: Trace the continuous spin system from the C2-CH 3 doublet (1.18 ppm) → H2 (2.50 ppm) → H3a/b (1.75/1.50 ppm) → H4a/b (1.35/1.25 ppm).

Step 4: 2D Heteronuclear Correlation (HSQC & HMBC)

-

HSQC: Acquire a multiplicity-edited HSQC to definitively link protons to their respective carbons. This immediately resolves the overlapping 1.25 ppm region by separating the CH 2 (H4b, H3'ax, H5'ax) signals along the carbon dimension.

-

HMBC: Acquire a gradient HMBC (optimized for nJCH=8 Hz) to bridge the two structural domains.

-

Validation: Look for the critical 3J correlation between the oxane H4' proton (1.45 ppm) and the chain C3 carbon (31.2 ppm), as well as the reciprocal 3J correlation between the chain H4 protons and the oxane C3'/C5' carbons. This definitively proves the regiochemical attachment point[1].

-

Workflow and Causality Visualizations

Fig 1: Self-validating NMR workflow for structural elucidation.

Fig 2: Key 2D HMBC correlations bridging the aliphatic chain and oxane ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Complete assignment of the (1)H and (13)C NMR spectra of cis and trans isonucleoside derivatives of purine with a tetrahydropyran ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Absolute Configuration of (2S)-2-Methyl-4-(oxan-4-yl)butanoic Acid

Abstract

This technical guide provides a comprehensive framework for the determination of the crystal structure and the confirmation of the absolute configuration of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid. As of the date of this publication, a crystal structure for this specific molecule has not been deposited in the Cambridge Structural Database (CSD).[1][2][3][4] Therefore, this document serves as a detailed procedural guide for researchers and drug development professionals, outlining the necessary steps from sample preparation to final structural elucidation. The methodologies described herein are grounded in established principles of stereochemistry, enantioselective analysis, and single-crystal X-ray diffraction, providing a self-validating system for achieving these analytical goals.

Introduction: The Significance of Stereochemical Purity

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is a chiral carboxylic acid. In the realm of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[5][6] Consequently, regulatory bodies often require the development of single-enantiomer drugs. This guide provides the scientific foundation and practical protocols for the unambiguous determination of the solid-state structure and absolute stereochemistry of the (2S)-enantiomer of 2-Methyl-4-(oxan-4-yl)butanoic acid.

Verification and Determination of Absolute Configuration

The designation "(2S)" in the compound's name refers to the spatial arrangement of substituents around the chiral center at the second carbon atom, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. While the target molecule is specified as the (S)-enantiomer, experimental verification is a critical step. Several powerful techniques can be employed for this purpose.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Non-Crystalline Approach

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] A key advantage of VCD is that it can be performed on a sample in solution, obviating the need for crystallization.[8][9]

The workflow for VCD analysis involves comparing the experimental spectrum of the analyte with a theoretically predicted spectrum generated through Density Functional Theory (DFT) calculations.[5][7] A strong correlation between the experimental spectrum and the calculated spectrum for the (S)-enantiomer provides a high degree of confidence in the assignment of the absolute configuration.[5][10]

Protocol 1: Absolute Configuration Determination by VCD

-

Sample Preparation: Prepare a solution of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

-

Data Acquisition: Acquire the VCD and infrared (IR) spectra using a commercial VCD spectrometer. Data collection is typically performed over several hours to achieve an adequate signal-to-noise ratio.[7]

-

Computational Modeling:

-

Generate a 3D model of the (S)-enantiomer of 2-Methyl-4-(oxan-4-yl)butanoic acid.

-

Perform a conformational search and geometry optimization using DFT calculations (e.g., B3LYP/6-31G(d)).

-

Calculate the theoretical VCD and IR spectra for the lowest energy conformers.

-

-

Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A visual agreement in the signs and relative intensities of the major bands confirms the absolute configuration.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for both verifying the enantiomeric purity of the sample and for the preparative separation of enantiomers.[6][11][12] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[6][12]

For carboxylic acids, polysaccharide-based CSPs are often effective.[6][11] It may be necessary to derivatize the carboxylic acid to its ester to improve separation.[13]

Table 1: Recommended Chiral HPLC Conditions

| Parameter | Recommendation | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) | Broad applicability for resolving a wide range of enantiomers, including carboxylic acids.[6] |

| Mobile Phase | Normal Phase (e.g., n-Hexane/Isopropanol with 0.1% TFA) | Often provides better selectivity for chiral separations. The acidic modifier improves peak shape for acidic analytes.[13] |

| Detection | UV (e.g., 210 nm) | Carboxylic acids typically have a UV chromophore suitable for detection at low wavelengths. |

NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA).[] The resulting diastereomers will have distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ), the absolute configuration of the original acid can be determined.[15][16][17] Phenylglycine methyl ester (PGME) is a known CDA for chiral carboxylic acids.[16]

Crystal Structure Determination: A Step-by-Step Guide

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule.[18][19][20] It provides precise information on bond lengths, bond angles, and the absolute configuration. The primary challenge in SCXRD is obtaining a high-quality single crystal suitable for analysis.[18][21]

Enantioselective Synthesis and Purification

To determine the crystal structure of the (2S)-enantiomer, it is imperative to start with an enantiomerically pure sample. This can be achieved either through enantioselective synthesis or by chiral resolution of a racemic mixture.[22][23][24][25] The purity of the sample should be confirmed by chiral HPLC.

Crystallization of (2S)-2-Methyl-4-(oxan-4-yl)butanoic Acid

The process of growing single crystals involves creating a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline lattice.[26] Several techniques can be employed, and often a screening of various conditions is necessary.

Table 2: Common Crystallization Techniques for Small Organic Molecules

| Technique | Description | Suitable Solvents |

| Slow Evaporation | The solvent is allowed to evaporate slowly from a solution, gradually increasing the concentration of the analyte to the point of crystallization.[26][27] | Volatile organic solvents (e.g., acetone, ethyl acetate, hexane). |

| Vapor Diffusion | A solution of the compound is placed in a small, open vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent vapor into the solution induces crystallization.[26][28] | A binary system of a "good" solvent and a miscible "anti-solvent". |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[27] | A dense "good" solvent and a less dense "anti-solvent". |

dot

Caption: Workflow for obtaining single crystals for SC-XRD analysis.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

Protocol 2: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[27]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.[19]

-

Absolute Configuration Determination: The absolute configuration can be determined from the diffraction data, often through the analysis of anomalous dispersion effects (the Flack parameter).[21]

dot

Caption: The workflow for single-crystal X-ray diffraction analysis.

Expected Spectroscopic and Crystallographic Data

While experimental data for the title compound is not available, data for related butanoic acid derivatives can provide an indication of expected spectroscopic features.

Table 3: Predicted and Representative Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid Proton (O-H) | 10-12 ppm, broad singlet[29][30] |

| α-proton (CH) | ~2.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 175-185 ppm[29][30] |

| α-carbon | ~40-50 ppm | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹, broad[29] |

| C=O stretch (carboxylic acid) | ~1710 cm⁻¹[29] |

Upon successful crystallization and SCXRD analysis, a standard set of crystallographic data would be obtained. This would include the crystal system, space group, unit cell dimensions, and atomic coordinates, which would be deposited in a crystallographic database for public access.[1][31]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure and confirming the absolute configuration of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid. By following the detailed protocols for enantiomeric purity analysis, crystallization, and single-crystal X-ray diffraction, researchers can unambiguously elucidate the three-dimensional structure of this molecule. The application of complementary techniques such as Vibrational Circular Dichroism provides a powerful, non-crystalline method for verifying the absolute stereochemistry, ensuring a complete and self-validating structural analysis critical for applications in drug development and chemical research.

References

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1763. DOI:10.1039/D2CS00697A. [Link]

-

Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

- Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.

-

VCD. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

-

American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

-

Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. [Link]

-

FAO AGRIS. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole. [Link]

-

The Journal of Organic Chemistry - ACS Publications. (2000). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. [Link]

-

Crystallization of small molecules. (n.d.). [Link]

-

ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? [Link]

-

Phenomenex. (n.d.). Chiral HPLC Column. [Link]

-

Tandfonline. (2015). Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors. [Link]

-

PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

-

J-Stage. (1994). 17 NMR Determination of the Absolute Configurations and Conformations of Long-Chain Alcohols and Carboxylic Acids by New Chiral Anisotropic Reagents. [Link]

-

Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules. [Link]

-

AZoM. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

PubMed. (2000). Enantioselective synthesis of 2-substituted cyclobutanones. [Link]

-

SciSpace. (1996). Enantioselective synthesis of (S)-2-(Aminomethyl)butanedioic acid using chiral β-alanine α-enolate equivalents. [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? [Link]

-

PMC. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-methyl butanoic acid from polymeric ester. [Link]

-

MatDaCs. (n.d.). Cambridge Structure Database (CSD). [Link]

-

MDPI. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Publishing at the Library. (n.d.). View of Cambridge Structural Database (WebCSD). [Link]

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

-

YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

-

SpectraBase. (n.d.). Butanoic acid, 2,3-dimethyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

The Journal of Organic Chemistry - ACS Publications. (n.d.). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

Research Explorer - The University of Manchester. (2016). CCDC 913284: Experimental Crystal Structure Determination. [Link]

-

CCDC. (n.d.). Search - Access Structures. [Link]

Sources

- 1. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.nims.go.jp]

- 2. View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship [journals.library.ualberta.ca]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Search - Access Structures [ccdc.cam.ac.uk]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. spectroscopyasia.com [spectroscopyasia.com]

- 9. researchgate.net [researchgate.net]

- 10. schrodinger.com [schrodinger.com]

- 11. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases [agris.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. 17 NMR Determination of the Absolute Configurations and Conformations of Long-Chain Alcohols and Carboxylic Acids by New Chiral Anisotropic Reagents [jstage.jst.go.jp]

- 18. sptlabtech.com [sptlabtech.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. rigaku.com [rigaku.com]

- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 22. Enantioselective synthesis of 2-substituted cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. orgsyn.org [orgsyn.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. m.youtube.com [m.youtube.com]

- 31. research.manchester.ac.uk [research.manchester.ac.uk]

Comprehensive Analysis of pKa and Partition Coefficient (logP) for (2S)-2-Methyl-4-(oxan-4-yl)butanoic Acid: Theoretical Estimations and Experimental Protocols

Executive Summary

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is a chiral, aliphatic carboxylic acid featuring a terminal tetrahydropyran (oxane) ring. In pharmaceutical development, the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) are foundational physicochemical parameters that dictate a molecule's solubility, membrane permeability, and overall pharmacokinetic profile.

This whitepaper provides a rigorous theoretical estimation of these parameters based on structural thermodynamics and outlines the gold-standard, self-validating experimental protocols required to accurately measure them in a laboratory setting.

Part 1: Structural Analysis & Theoretical Physicochemistry

Before initiating empirical testing, a Senior Application Scientist must establish theoretical baselines to select the correct analytical methodologies.

pKa Prediction: The Attenuation of Inductive Effects

The primary ionizable pharmacophore in this molecule is the carboxylic acid group. To estimate its pKa, we use , which has a well-documented baseline pKa of 4.80[1].

The addition of the oxan-4-yl (tetrahydropyran) ring at the C4 position introduces an ether oxygen into the broader molecular framework. While ether oxygens exert an electron-withdrawing inductive effect (-I effect) that typically increases acidity (lowering pKa), the magnitude of this effect is strictly distance-dependent. In this molecule, the ether oxygen is separated from the carboxylate group by seven σ -bonds (C1-C2-C3-C4-C4'-C3'-C2'-O1'). Because inductive effects decay exponentially across aliphatic chains, the electronic influence of the oxane oxygen on the carboxylic acid is thermodynamically negligible.

Predicted pKa: ~4.75 – 4.85

logP Prediction: Fragment-Based Additivity

Lipophilicity can be accurately estimated using a fragment-based additive approach.

When fusing these fragments (accounting for the loss of hydrogen atoms to form the C-C bond), the lipophilicity is approximately the sum of the individual components.

Predicted logP: 2.10 – 2.30

Quantitative Data Summary

| Physicochemical Parameter | Predicted Value | Primary Functional Group Influence | Analytical Method of Choice |

| pKa | 4.75 – 4.85 | Aliphatic Carboxylic Acid | Potentiometric Titration |

| logP (Unionized) | 2.10 – 2.30 | Tetrahydropyran + Alkyl Chain | OECD 107 (Shake-Flask) |

| logD (pH 7.4) | ~ -0.50 | Deprotonated Carboxylate Anion | Shake-Flask (Buffered) |

Part 2: Experimental Determination of pKa (Potentiometric Titration)

For compounds with a pKa between 2 and 11, is the gold-standard methodology[3]. The protocol below is designed as a self-validating system to ensure thermodynamic accuracy.

Causality-Driven Methodology

-

Electrolyte Preparation: Dissolve the analyte to a concentration of 1 mM in a 0.15 M KCl aqueous solution.

-

Causality: pKa is a thermodynamic constant dependent on the activity coefficients of the species. Swamping the solution with 0.15 M KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable despite the continuous addition of titrant.

-

-

Degassing: Purge the solution continuously with inert Nitrogen ( N2 ) gas for 15 minutes prior to and during the titration.

-

Causality: Atmospheric CO2 dissolves in water to form carbonic acid, which introduces a secondary buffering region that skews the inflection point of the target weak acid. N2 purging eliminates this interference.

-

-

Calibration: Calibrate the pH electrode using standard buffers at pH 4.0, 7.0, and 10.0 at exactly 25.0 ± 0.1 °C.

-

Titration Execution: Titrate the solution using standardized 0.1 M NaOH. Add the titrant in micro-aliquots (e.g., 0.05 mL), allowing the pH reading to stabilize (drift < 0.01 pH/min) between additions.

-

Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peak of this derivative represents the equivalence point. The pKa is extracted as the pH at exactly half the equivalence volume (where [HA]=[A−] ).

Workflow for potentiometric pKa determination of acidic APIs.

Part 3: Experimental Determination of logP (OECD 107 Shake-Flask Method)

Because the predicted logP is between -2 and 4, the is the most appropriate and regulatory-compliant technique[4].

Causality-Driven Methodology

-

Solvent Pre-saturation: Stir pure n-octanol and distilled water together in a large vessel for 24 hours at 25°C. Separate the phases.

-

Causality: Water and octanol are slightly miscible. If unsaturated solvents are used, they will dissolve into each other during the experiment, altering the phase volumes and ruining the concentration calculations.

-

-

Analyte Addition: Dissolve a known mass of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid into the pre-saturated aqueous phase. Ensure the pH is adjusted to at least two units below the pKa (e.g., pH 2.5) using HCl to guarantee the molecule is >99% in its unionized state.

-

Self-Validating Partitioning (3 Ratios): Prepare three separate test vessels with different volume ratios of octanol to water (e.g., 1:1, 1:2, and 2:1).

-

Causality: A true partition coefficient is independent of concentration and volume. By testing three different ratios, the system self-validates; if the calculated logP varies by more than ±0.3 units between the flasks, the data is invalid (indicating aggregation or surfactant behavior).

-

-

Equilibration: Mechanically shake the vessels at 100 strokes/min for 30 minutes at 25.0 ± 1 °C.

-

Phase Separation: Centrifuge the mixtures at 3000 rpm for 15 minutes to break any micro-emulsions and achieve a crisp phase boundary.

-

Quantification: Sample both phases using a syringe. Quantify the concentration of the analyte in the octanol phase ( Coct ) and the aqueous phase ( Caq ) using HPLC-UV. Calculate logP=log10(Coct/Caq) .

OECD 107 Shake-Flask method for determining n-octanol/water partition coefficient.

Part 4: Implications for Drug Development

Understanding the precise pKa (~4.80) and logP (~2.20) of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is critical for downstream formulation:

-

Absorption: In the acidic environment of the stomach (pH ~1.5), the molecule will be entirely unionized. Combined with a logP of ~2.20, it possesses ideal lipophilicity for rapid passive diffusion across the gastric mucosa.

-

Distribution: In systemic circulation (pH 7.4), the Henderson-Hasselbalch equation dictates that the molecule will be >99% ionized (carboxylate anion). This drastically lowers its apparent lipophilicity (logD ≈ -0.50), preventing excessive accumulation in adipose tissue and ensuring high aqueous solubility in blood plasma.

References

-

"2-Methylbutanoic acid", Wikipedia. Available at: [Link]

-

"Tetrahydropyran | C5H10O | CID 8894", PubChem, National Institutes of Health. Available at: [Link]

-

"Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water", Analytical Chemistry, ACS Publications. Available at:[Link]

-

"Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method", OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

Enantioselective Alkylation Methods for the Synthesis of (2S)-2-Methyl-4-(oxan-4-yl)butanoic Acid

Executive Summary & Strategic Rationale

The target molecule, (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid , is a highly versatile chiral building block frequently utilized in the development of peptidomimetics, renin inhibitors, and targeted therapeutics. The structural complexity of this fragment lies in the precise (S)-configuration of the C2 methyl group, coupled with a highly lipophilic oxan-4-yl (tetrahydropyran-4-yl) tail.

Synthesizing this fragment requires absolute stereocontrol during the formation of the C-C bond at the alpha position of the propionate backbone. Relying on chiral pool starting materials is often unfeasible for this specific substitution pattern. Therefore, diastereoselective asymmetric alkylation remains the gold standard [1].

This application note details two field-proven methodologies for constructing this molecule: the Evans Asymmetric Alkylation (using an oxazolidinone auxiliary) and the Myers Asymmetric Alkylation (using a pseudoephedrine auxiliary). Both methods provide exceptional enantiomeric excess (ee > 98%), but they differ significantly in operational parameters, reagent cost, and scalability.

Retrosynthetic Analysis

The logical disconnection of the target molecule involves cleaving the C2-C3 bond, revealing a chiral propionate enolate (the nucleophile) and 2-(oxan-4-yl)ethyl iodide (the electrophile).

Caption: Retrosynthetic disconnection of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid.

Electrophile Selection Causality: We specifically utilize the iodide derivative (2-(oxan-4-yl)ethyl iodide) rather than the bromide or chloride. The enhanced polarizability of iodine and the weaker C-I bond significantly lower the activation energy for the subsequent S_N2 displacement. This is critical because chiral enolates are sterically hindered; a highly reactive electrophile prevents competitive enolate decomposition or side reactions.

Method A: Evans Asymmetric Alkylation

The Evans methodology utilizes a chiral oxazolidinone to dictate the facial approach of the electrophile [2].

Stereochemical Causality: To obtain the (2S) configuration in the final product, we must use the (4R) -auxiliary (e.g., (4R)-4-benzyl-2-oxazolidinone). Deprotonation with NaHMDS exclusively yields the Z-enolate due to the minimization of allylic strain. The bulky benzyl group on the auxiliary shields the beta-face. Consequently, the electrophile attacks from the alpha-face (opposite the benzyl group), pushing the C2 methyl group into the required (S) orientation.

Caption: Workflow for the Evans asymmetric alkylation approach utilizing the (4R)-auxiliary.

Self-Validating Protocol: Evans Alkylation

Prerequisite: Ensure THF is freshly distilled over Na/benzophenone to prevent enolate quenching.

-

Enolization:

-

Charge a flame-dried flask with (4R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq, 10 mmol) and anhydrous THF (30 mL) under argon.

-

Cool the system to -78 °C (internal temperature probe).

-

Dropwise add NaHMDS (1.0 M in THF, 1.1 eq). Validation: The solution will turn slightly yellow, indicating enolate formation. Stir for 30 minutes.

-

-

Alkylation:

-

Add 2-(oxan-4-yl)ethyl iodide (1.2 eq) neat, dropwise over 5 minutes.

-

Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

-

TLC Check: Monitor disappearance of the starting imide (Hexanes/EtOAc 3:1).

-

Quench with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc. Concentrate the organic layer.

-

-

Nondestructive Cleavage:

-

Dissolve the crude alkylated imide in THF/H₂O (3:1, 40 mL) and cool to 0 °C.

-

Add 30% H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq).

-

Causality Note: H₂O₂ generates the hydroperoxide anion (HOO⁻), which is highly nucleophilic due to the alpha-effect [3]. This allows rapid cleavage at 0 °C, completely preventing epimerization of the sensitive C2 stereocenter.

-

Stir for 1 hour. Quench excess peroxide with 1.5 N Na₂SO₃ (Validation: Test with KI-starch paper to ensure negative peroxide presence).

-

Extract the chiral auxiliary with DCM (can be recovered and reused). Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc to isolate the pure (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid.

-

Method B: Myers Asymmetric Alkylation

The Myers alkylation employs pseudoephedrine as a highly practical, inexpensive chiral auxiliary [4].

Stereochemical Causality: To achieve the (2S) configuration, (1R,2R)-(-)-pseudoephedrine must be used. When the corresponding propionamide is treated with LDA, it forms a rigid, chelated Z-enolate. The alkoxide moiety of the pseudoephedrine blocks one face of the enolate, directing the electrophile to attack from the opposite face with near-perfect stereocontrol.

Caption: Workflow for the Myers pseudoephedrine-directed asymmetric alkylation.

Self-Validating Protocol: Myers Alkylation

Prerequisite: Rigorously dry LiCl (flame-dry under vacuum) prior to use.

-

Enolization:

-

Suspend anhydrous LiCl (6.0 eq) in THF (30 mL) under argon. Add (1R,2R)-pseudoephedrine propionamide (1.0 eq, 10 mmol).

-

Causality Note: LiCl is critical. LDA naturally forms sluggish hexameric aggregates in THF. LiCl disrupts these aggregates, generating highly reactive monomeric/dimeric lithium enolates, drastically accelerating the alkylation rate.

-

Cool to -78 °C. Add LDA (2.1 eq, freshly prepared) dropwise.

-

Warm the mixture to 0 °C for 15 minutes to ensure complete enolization, then cool back to -78 °C.

-

-

Alkylation:

-

Add 2-(oxan-4-yl)ethyl iodide (1.5 eq).

-

Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

-

Validation: The reaction mixture often becomes a thick slurry as LiI precipitates, a visual confirmation of successful S_N2 displacement.

-

Quench with half-saturated NH₄Cl, extract with EtOAc, and concentrate.

-

-

Hydrolytic Cleavage:

-

Dissolve the crude alkylated amide in a 1:1 mixture of 1N NaOH and MeOH (40 mL).

-

Reflux for 12 hours.

-

Cool to room temperature. Extract with DCM to recover the pseudoephedrine auxiliary.

-

Acidify the aqueous phase to pH 2 using 6N HCl. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the target carboxylic acid.

-

Quantitative Data & Method Comparison

When scaling up the synthesis of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid, process chemists must weigh the pros and cons of both methodologies. Below is a comparative data summary based on standard process chemistry metrics.

| Parameter | Evans Alkylation ((4R)-Auxiliary) | Myers Alkylation ((1R,2R)-Auxiliary) |

| Typical Yield (Alkylation) | 82 - 88% | 85 - 92% |

| Diastereomeric Ratio (dr) | > 95:5 | > 98:2 |

| Enantiomeric Excess (ee) | > 98% (Post-cleavage) | > 99% (Post-cleavage) |

| Auxiliary Cost | High (Requires unnatural (4R) amino acid derivatives) | Very Low (Pseudoephedrine is an inexpensive bulk chemical) |

| Cleavage Conditions | Mild (LiOH / H₂O₂, 0 °C) | Harsh (NaOH reflux or H₂SO₄ reflux) |

| Scalability | Moderate (Peroxide quench requires strict thermal control on scale) | Excellent (Highly crystalline intermediates, easy purification) |

Conclusion & Best Practices

For the synthesis of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid , the choice of methodology depends heavily on the scale and downstream constraints.

-

For Discovery/Milligram Scale: The Evans methodology is highly recommended. The mild cleavage conditions (LiOH/H₂O₂) are exceptionally tolerant of complex functional groups, and the oxazolidinone intermediates are easily tracked by UV-active TLC.

-

For Process/Kilogram Scale: The Myers methodology is vastly superior. The low cost of (1R,2R)-pseudoephedrine, combined with the high crystallinity of the amide intermediates (which often allows for purification by recrystallization rather than chromatography), makes it the ideal choice for bulk drug development.

References

-

Crimmins, M. T., Emmitte, K. A., & Katz, J. D. (2000). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters, 2(14), 2165–2167.[Link]

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.[Link](Note: Grounding link provided for broader applications of Evans oxazolidinones in total synthesis).

- BenchChem Editorial. (2023).

-

Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.[Link]

Application Note: Optimized Amide Coupling Conditions for (2S)-2-Methyl-4-(oxan-4-yl)butanoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Insights

The synthesis of amides from α -chiral carboxylic acids is a fundamental transformation in drug discovery. (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid presents a unique set of challenges for amide coupling. While the oxan-4-yl (tetrahydropyranyl) ring at the C4 position primarily influences the molecule's lipophilicity and solubility, the α -methyl group at the C2 position introduces critical steric hindrance directly adjacent to the reactive carbonyl center.

The Epimerization Trap: Direct Enolization vs. Oxazolone Formation

A common misconception in amide coupling is that all chiral acids epimerize via the oxazolone pathway. However, because (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is an aliphatic acid lacking an N -acyl protecting group, the oxazolone pathway is structurally impossible[1].

Instead, epimerization of this substrate occurs exclusively via the direct enolization pathway . The steric bulk of the α -methyl group slows the rate of nucleophilic attack by the amine. This extended half-life of the activated ester allows the base present in the reaction mixture to deprotonate the α -proton, forming a planar, achiral enolate (or ketene) intermediate. Subsequent reaction with the amine yields a racemic mixture[2].

Direct enolization pathway leading to epimerization in α-chiral aliphatic acids.

Causality of Experimental Choices (E-E-A-T)

To achieve high conversion while preserving the (2S) stereocenter, the reaction environment must be meticulously controlled. The causality behind our protocol design relies on two foundational rules:

-

Base Selection is Paramount: The basicity of the reaction medium is the primary driver of enolization. Strong, unhindered bases like N,N -diisopropylethylamine (DIPEA, pKa ~10.5) or triethylamine (TEA) will rapidly strip the α -proton from the activated ester. Utilizing weaker bases such as Pyridine (pKa ~5.2) or N -methylmorpholine (NMM, pKa ~7.4) is mandatory to suppress epimerization[2][3].

-

Reagent Selection:

-

T3P (Propylphosphonic anhydride): When paired with pyridine, T3P forms a highly reactive mixed anhydride but maintains an exceptionally mild, low-basicity environment. It is widely considered the gold standard for coupling epimerization-prone substrates[3][4].

-

DIC / Oxyma Pure: Oxyma acts as both an excellent leaving group and a weak internal proton acceptor. This system often eliminates the need for external tertiary amines entirely, making it a highly effective, modern alternative[1].

-

Comparative Epimerization Data

The following table summarizes the expected outcomes when coupling α -methyl carboxylic acids under various standard conditions.

| Coupling System | Base | Solvent | Typical Conversion Yield | Expected Epimerization (% 2R) |

| HATU | DIPEA (3.0 eq) | DMF | 85 - 95% | 15 - 30% |

| HATU | NMM (3.0 eq) | DMF | 85 - 90% | 5 - 10% |

| EDC / HOBt | DIPEA (2.5 eq) | DCM | 70 - 80% | 10 - 20% |

| DIC / Oxyma Pure | None / Collidine | DMF | 85 - 95% | 1 - 3% |

| T3P (50% in EtOAc) | Pyridine (3.0 eq) | EtOAc | 90 - 98% | < 1% |

Data synthesized from established literature on α -chiral aliphatic acid couplings.

Experimental Protocols

To ensure a self-validating system, both protocols below are designed to yield clean crude products that can be immediately analyzed via Chiral SFC or HPLC to verify stereochemical integrity prior to final purification.

Optimized T3P-mediated coupling workflow for preserving stereocenter integrity.

Protocol A: T3P / Pyridine-Mediated Coupling (Gold Standard)

Recommended for highly sensitive applications requiring >99% ee retention.

Reagents:

-

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid (1.0 eq)

-

Amine (1.1 eq)

-

Pyridine (3.0 eq)

-

T3P (50% solution in EtOAc) (1.5 eq)

-

Ethyl Acetate (EtOAc) (Solvent, 10 volumes)

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the (2S)-acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc (10 vol).

-

Base Addition: Add Pyridine (3.0 eq) to the stirring solution.

-

Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Note: Strict temperature control during activation is critical to suppress the enolization pathway.

-

Activation: Slowly add the T3P solution (1.5 eq) dropwise over 15–30 minutes via a syringe pump or dropping funnel, maintaining the internal temperature at or below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature. Stir for an additional 4–12 hours. Monitor completion via LC-MS.

-

Workup: Dilute the reaction with additional EtOAc. Wash the organic layer sequentially with 10% aqueous Citric Acid (2x) to remove pyridine, saturated aqueous NaHCO₃ (2x) to remove unreacted acid/water-soluble T3P byproducts, and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: DIC / Oxyma Pure Coupling (Base-Free Alternative)

Recommended for substrates where pyridine is poorly tolerated or when utilizing solid-phase synthesis adaptations.

Reagents:

-

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid (1.0 eq)

-

Amine (1.1 eq)

-

Oxyma Pure (1.2 eq)

-

N,N -Diisopropylcarbodiimide (DIC) (1.2 eq)

-

DMF or DCM (Solvent, 10 volumes)

Step-by-Step Procedure:

-

Preparation: Dissolve the (2S)-acid (1.0 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF.

-

Activation: Cool the mixture to 0 °C. Add DIC (1.2 eq) dropwise. Stir for 10 minutes at 0 °C to allow the formation of the Oxyma active ester.

-

Coupling: Add the amine (1.1 eq) to the activated mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4–8 hours.

-

Workup: If using DMF, dilute heavily with EtOAc and wash with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃, 1N HCl, and brine. Dry and concentrate.

Troubleshooting & Optimization

-

Incomplete Conversion with Anilines: If coupling a poorly nucleophilic amine (e.g., an aniline derivative), the reaction rate will inherently be slower. Do not increase the temperature, as this will exponentially increase epimerization. Instead, increase the equivalents of T3P (up to 2.5 eq) and extend the reaction time at room temperature.

-

Steric Clash: If the amine is also sterically hindered (e.g., an α -branched amine), the DIC/Oxyma protocol may stall. In such cases, switch to a highly reactive uronium salt like HATU, but strictly substitute DIPEA with 2,4,6-collidine or NMM to mitigate the basicity[2].

References

-

[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications.[Link]

-

[4] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.[Link]

-

[2] Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization. PMC - NIH.[Link]

Sources

Application Notes and Protocols for (2S)-2-Methyl-4-(oxan-4-yl)butanoic Acid: A Chiral Intermediate in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide on the application of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid as a chiral intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The focus is on the critical aspects of synthesis, purification, and analytical control that ensure the stereochemical integrity and overall purity of this key building block. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical justification and practical, step-by-step guidance. While (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is presented as a case study, the principles and methodologies are broadly applicable to other chiral carboxylic acid intermediates in pharmaceutical development.

Introduction: The Significance of Chiral Intermediates

In modern drug development, the stereochemistry of an Active Pharmaceutical Ingredient (API) is of paramount importance. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, with different enantiomers of the same molecule potentially exhibiting vastly different pharmacological and toxicological profiles.[] Consequently, the synthesis of enantiomerically pure APIs is a critical objective in pharmaceutical manufacturing.

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is a chiral carboxylic acid that serves as a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its structure, featuring a chiral center at the C2 position and a tetrahydropyran (oxane) moiety, makes it a suitable building block for a variety of potential therapeutic agents. The carboxylic acid group provides a handle for further chemical transformations, such as amide bond formation, while the chiral methyl group and the oxane ring contribute to the overall stereochemistry and physicochemical properties of the final API.

The quality of this intermediate directly impacts the purity and efficacy of the final drug product. Therefore, robust and well-controlled synthetic and analytical procedures are essential. This guide will provide in-depth protocols and the scientific rationale behind them.

Synthesis and Chiral Resolution

The synthesis of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid can be approached through several strategies, with the primary challenge being the establishment of the desired stereocenter. A common approach involves the synthesis of the racemic acid followed by chiral resolution.

Synthesis of Racemic 2-Methyl-4-(oxan-4-yl)butanoic Acid

A plausible synthetic route to the racemic acid is outlined below. This involves a malonic ester synthesis followed by alkylation and subsequent hydrolysis and decarboxylation.

Protocol 2.1: Synthesis of Racemic 2-Methyl-4-(oxan-4-yl)butanoic Acid

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

4-(2-Bromoethyl)oxane

-

Methyl iodide

-

Potassium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Malonate Alkylation (Step 1): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in absolute ethanol. Add a solution of sodium ethoxide (1.05 eq) in ethanol dropwise at room temperature. Stir the mixture for 30 minutes.

-

Add 4-(2-Bromoethyl)oxane (1.0 eq) to the reaction mixture and reflux for 4-6 hours. Monitor the reaction by TLC.

-

Second Alkylation (Step 2): Cool the reaction mixture to room temperature and add a second portion of sodium ethoxide (1.05 eq) in ethanol. Stir for 30 minutes.

-

Add methyl iodide (1.1 eq) dropwise and stir the mixture at room temperature overnight.

-

Hydrolysis and Decarboxylation (Step 3): Add a solution of potassium hydroxide (3.0 eq) in water to the reaction mixture and reflux for 4 hours to hydrolyze the ester groups.

-

Cool the mixture and acidify to pH 1-2 with concentrated hydrochloric acid. This will also induce decarboxylation.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude racemic 2-Methyl-4-(oxan-4-yl)butanoic acid.

-

The crude product can be purified by column chromatography on silica gel.

Chiral Resolution of Racemic 2-Methyl-4-(oxan-4-yl)butanoic Acid

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture.[][2] This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.[2]

Protocol 2.2: Chiral Resolution using (R)-(+)-α-Methylbenzylamine

Materials:

-

Racemic 2-Methyl-4-(oxan-4-yl)butanoic acid

-

(R)-(+)-α-Methylbenzylamine

-

Methanol

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Diethyl ether

-

Sodium sulfate

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic acid (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve (R)-(+)-α-Methylbenzylamine (0.5 eq) in methanol.

-

Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool to room temperature, and then place it in a refrigerator (4 °C) overnight to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add 1 M hydrochloric acid until the pH is acidic (pH 1-2).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to yield (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid. The enantiomeric excess (ee) should be determined by chiral HPLC.

Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the suitability of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid as a pharmaceutical intermediate. This involves a battery of analytical tests to confirm its identity, purity, and stereochemical integrity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.

Protocol 3.1: NMR Spectroscopic Analysis

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

¹H NMR (Predicted):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | broad singlet |

| -CH(CH₃)- | 2.4 - 2.6 | multiplet |

| -CH₂-CH(CH₃)- | 1.5 - 1.7 | multiplet |

| -CH₂-oxane | 1.3 - 1.5 | multiplet |

| Oxane protons | 3.3 - 4.0 | multiplet |

| -CH(CH₃)- | 1.1 - 1.3 | doublet |

¹³C NMR (Predicted):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 178 - 182 |

| Oxane -CH₂-O- | 65 - 70 |

| -CH(CH₃)- | 40 - 45 |

| Oxane -CH- | 35 - 40 |

| -CH₂-CH(CH₃)- | 30 - 35 |

| Oxane -CH₂- | 25 - 30 |

| -CH(CH₃)- | 15 - 20 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions: A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹, and C-O stretches from the oxane ring around 1050-1150 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: For C₁₀H₁₈O₃, the expected molecular weight is 186.25 g/mol . Depending on the ionization technique (e.g., ESI-MS), the [M-H]⁻ ion at m/z 185.1 or the [M+H]⁺ ion at m/z 187.1 would be observed.

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the intermediate.

Protocol 3.2: HPLC Purity Analysis

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Chiral HPLC: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[3]

Protocol 3.3: Chiral HPLC for Enantiomeric Excess (ee) Determination

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio should be optimized for baseline separation of the enantiomers.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Visualization of Workflows

Synthetic and Purification Workflow

Caption: Synthetic and chiral resolution workflow for (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid.

Analytical Quality Control Workflow

Caption: Analytical workflow for the quality control of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid.

Conclusion

The successful incorporation of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid as a pharmaceutical intermediate hinges on the meticulous control of its synthesis and purity. The protocols and analytical methods outlined in this guide provide a robust framework for ensuring that this chiral building block meets the stringent quality requirements of the pharmaceutical industry. By understanding the underlying chemical principles and adhering to these detailed procedures, researchers and drug development professionals can confidently utilize this and similar intermediates in the synthesis of novel, enantiomerically pure active pharmaceutical ingredients.

References

- BOC Sciences. (2025, August 19). Chiral Intermediates in Drug Synthesis.

- Patsnap Eureka. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.

- Der Pharma Chemica. (2026, March 27). An Efficient and Alternative Method for Synthesis of Tofacitinib.

- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

- BenchChem. (2025). Application Note: Quantitative Analysis of 2-Methyl-4-oxobutanoic Acid in Biological Matrices using LC-MS/MS.

- BenchChem. (2025). Navigating the Analytical Landscape for 2-Methyl-4-oxobutanoic Acid: A Comparative Guide to Detection Methodologies.

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Methyl-4-oxobutanoic Acid.

-

PubChem. (n.d.). 2-Methyl-4-oxobutanoic acid. Retrieved from [Link]

Sources

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4-methylpentanamide - Google Patents [patents.google.com]

preventing epimerization of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid during amide coupling

Technical Support Center: Troubleshooting Stereochemical Erosion in α -Chiral Amide Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stereochemical erosion (epimerization) during the amide coupling of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid .

Because this substrate features an α -chiral methyl group adjacent to the carboxylate, it is highly susceptible to racemization under standard peptide coupling conditions. This guide provides a mechanistic breakdown, optimization strategies, and a self-validating protocol to ensure high enantiomeric/diastereomeric excess (ee/de) in your final API or intermediate.

Part 1: Mechanistic FAQs (Root Cause Analysis)

Q: Why does (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid epimerize during coupling, even though it is not an amino acid? A: Unlike N -protected amino acids, which typically epimerize via an oxazolone intermediate[1], simple α -chiral carboxylic acids epimerize through direct enolization or ketene formation [2]. When the carboxylic acid is converted into a highly reactive intermediate (such as an O -acylisourea or an active ester), the α -proton becomes significantly more acidic. In the presence of a tertiary amine base, this proton is easily abstracted to form a planar enolate. Subsequent attack by the incoming amine occurs from both faces, yielding a diastereomeric or racemic mixture[3].

Epimerization mechanism of alpha-chiral acids via enolate/ketene intermediates during activation.

Q: I am using HATU and DIPEA in DMF. Why am I still seeing 15-20% of the (2R)-epimer? A: This combination creates a "perfect storm" for α -chiral acids:

-

Base Strength: DIPEA is a relatively strong base (pKa ~10.5) that readily abstracts the activated α -proton[4].

-

Solvent Polarity: DMF is a highly polar aprotic solvent that stabilizes the charged enolate transition state, accelerating the rate of epimerization[3].

-

Activation Kinetics: While HATU is an excellent reagent, uronium salts require a base to initiate carboxylate activation, exposing the substrate to basic conditions before the amine can react[3].

Part 2: Reagent & Condition Optimization

Q: Which coupling reagents and additives minimize stereochemical erosion? A: You must transition to a system that rapidly forms a highly reactive, yet less basic, active ester.

-

EDC·HCl + Oxyma Pure: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective additive that rapidly intercepts the O -acylisourea. Its slightly acidic nature helps suppress base-catalyzed enolization[1], outperforming traditional HOBt systems.

-

COMU: An Oxyma-based uronium salt that often outperforms HATU in maintaining stereochemical integrity and requires less basic conditions[3].

-

DEPBT: A phosphonium reagent specifically known to suppress epimerization in α -chiral acids by avoiding highly basic intermediates, though coupling kinetics are slower[5].

Q: What is the best base to prevent α -deprotonation? A: Replace DIPEA or TEA with sym-collidine (2,4,6-trimethylpyridine, TMP) . TMP is sterically hindered and significantly less basic (pKa ~7.4). It acts as an excellent proton sponge for the activation step without being strong enough to readily deprotonate the α -carbon[4].

Q: How does solvent choice affect the outcome? A: Switch from DMF to Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Low-polarity solvents destabilize the enolate intermediate, drastically reducing the rate of epimerization. If amine solubility is poor, a DCM/THF mixture is preferred over DMF or NMP.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the relative risk of epimerization for α -methyl carboxylic acids.

| Coupling System | Base | Solvent | Temp | Relative Epimerization Risk | Mechanistic Rationale |

| HATU | DIPEA | DMF | RT | High (>15%) | Strong base + polar solvent stabilizes enolate transition state. |

| EDC / HOBt | TEA | DMF | RT | Moderate (5-10%) | Slower activation allows time for strong base to abstract α -proton. |

| COMU | TMP | DCM | 0 °C | Low (<2%) | Weak base + fast Oxyma-ester formation minimizes enolate lifetime. |

| EDC / Oxyma | TMP | DCM | 0 °C | Very Low (<1%) | Acidic additive suppresses deprotonation; non-polar solvent destabilizes enolate. |

| DEPBT | TMP | THF | RT | Very Low (<1%) | Specific phosphonium mechanism avoids highly basic α -deprotonation pathways. |

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes the EDC/Oxyma/TMP system in DCM to ensure maximum retention of the (2S) stereocenter.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar).

-

Dissolution: Dissolve (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid (1.0 eq) and Oxyma Pure (1.05 eq) in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures exponentially decrease the rate of α -proton abstraction.

-

Activation: Add EDC·HCl (1.05 eq) in one portion. Stir at 0 °C for 5–10 minutes to allow the formation of the Oxyma active ester.

-

Amine Addition: In a separate vial, dissolve the target amine (1.0 eq) and sym-collidine (TMP) (1.1 eq). Add this solution dropwise to the activated ester mixture at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature.

-

Validation (In-Process Control): Before workup, pull a 10 µL aliquot, dilute in MeCN, and analyze via Chiral LC-MS to validate that the (2S)-epimer ratio is >99:1.

-

Workup: Quench with 10% aqueous citric acid to remove TMP and unreacted amine. Wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

Optimized step-by-step amide coupling workflow to preserve the (2S) stereocenter.

References

-